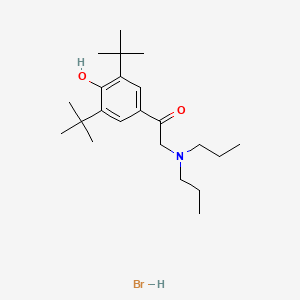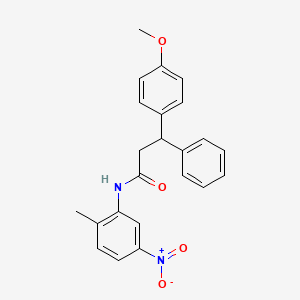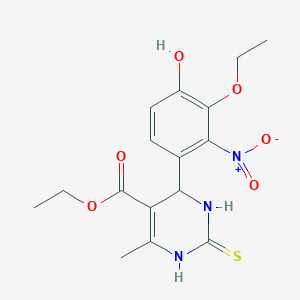acetic acid](/img/structure/B4051905.png)
(2S)-[(3-azocan-1-ylpropanoyl)amino](cyclopropyl)acetic acid
Overview
Description
(2S)-[(3-azocan-1-ylpropanoyl)amino](cyclopropyl)acetic acid is a useful research compound. Its molecular formula is C15H26N2O3 and its molecular weight is 282.38 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 282.19434270 g/mol and the complexity rating of the compound is 334. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Synthetic Routes
Research by Huang & Zhou (2002) demonstrates the utilization of cyclopropylideneacetic acids in a novel tunable CuX(2)-mediated cyclization reaction, offering a new method for synthesizing furanones and pyranones, which are crucial intermediates in pharmaceutical chemistry and material science. This work highlights the potential of using cyclopropyl-related compounds in innovative synthetic routes (Huang & Zhou, 2002).
Metal Complex Synthesis and Applications
Ikram et al. (2015) explore the synthesis of metal complexes with novel Schiff base ligands derived from amino acids, including cyclohexylacetic acid, showing promising antioxidant and enzyme inhibitory activities. These complexes, particularly the zinc complex, have potential applications in medicinal chemistry as enzyme inhibitors (Ikram et al., 2015).
Solid-Phase Peptide Synthesis
The work of Tornøe, Christensen, & Meldal (2002) introduces a regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase, facilitating the synthesis of 1,4-substituted [1,2,3]-triazoles in peptide backbones. This method is significant for the development of peptide-based drugs and biomaterials (Tornøe, Christensen, & Meldal, 2002).
Aza-Claisen Rearrangement in Organic Synthesis
Estieu, Ollivier, & Salaün (1995) report on the aza-Claisen rearrangement of (2-cyclopropylideneethyl) acetimidates, leading to precursors for 1-amino cyclopropanecarboxylic acids. This reaction provides a pathway to synthesize structurally unique amino acids, which can have implications in drug development and bioactive molecule synthesis (Estieu, Ollivier, & Salaün, 1995).
Spirocyclic Oxindoles Synthesis
Filatov et al. (2017) describe the synthesis of 3-spiro[cyclopropa[a]pyrrolizine]- and 3-spiro[3-azabicyclo[3.1.0]hexane]oxindoles via a one-pot three-component reaction. These compounds, which involve cyclopropene and azomethine ylides, show potential for anticancer activity, underscoring the role of cyclopropyl derivatives in developing therapeutic agents (Filatov et al., 2017).
The research on "(2S)-(3-azocan-1-ylpropanoyl)aminoacetic acid" and related compounds demonstrates their versatility and potential in various scientific applications, from synthesis of complex molecules to development of new therapeutic agents. The ability to manipulate and integrate these compounds into novel structures opens up numerous possibilities in the fields of chemistry and biology.
Properties
IUPAC Name |
(2S)-2-[3-(azocan-1-yl)propanoylamino]-2-cyclopropylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O3/c18-13(16-14(15(19)20)12-6-7-12)8-11-17-9-4-2-1-3-5-10-17/h12,14H,1-11H2,(H,16,18)(H,19,20)/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKMZBRLMSJFTIS-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)CCC(=O)NC(C2CC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CCC1)CCC(=O)N[C@@H](C2CC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-dimethyl-5-{methyl[(4-methylphenyl)sulfonyl]amino}-N-4-pyridinylbenzenesulfonamide](/img/structure/B4051830.png)
![2-(2-hydroxy-2-phenylethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4051834.png)


![4-(6-bromo-1,3-benzodioxol-5-yl)-1,3,4,6,7,8-hexahydro-2H-cyclopenta[g]quinolin-2-one](/img/structure/B4051862.png)

![2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B4051875.png)


![methyl 11-(3-bromo-4-methoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B4051903.png)

![2-[4-(2-methoxyphenoxy)phenyl]hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B4051919.png)
![1-[2-(3,4-dimethylphenoxy)propanoyl]-4-ethylpiperazine](/img/structure/B4051921.png)
![(3S*,4R*)-4-(3-methyl-2-thienyl)-1-[(2-phenyl-1H-imidazol-4-yl)carbonyl]piperidin-3-ol](/img/structure/B4051930.png)
